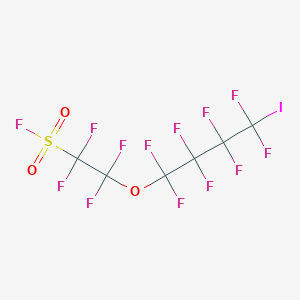

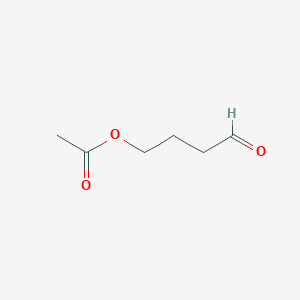

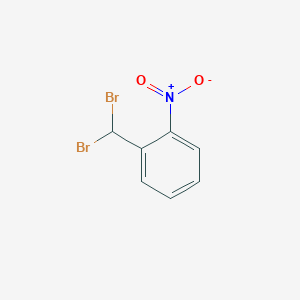

![molecular formula C8H6N2O2 B1600498 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 123458-49-1](/img/structure/B1600498.png)

9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one

説明

9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one and its derivatives are highly bioactive and multipurpose heterocyclic motifs. They have applications in drugs, natural products, agrochemicals, material science, and organic synthesis .

Synthesis Analysis

The synthesis of 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one involves a one-pot three-component reaction. This includes the condensation of 2-aminopyridines, aldehydes, and ketones/aldehydes under trifluoromethanesulfonic acid catalysis . Various routes to synthesize 4H-pyrido[1,2-a]pyrimidin-4-one derivatives have been summarized along with various derivatization methods such as via cross-coupling, C-H functionalization through arylation, alkenylation, sulfenylation, selenylation, phosphonation, etc .Molecular Structure Analysis

The molecular structure of 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is non-planar, but the two conjugated rings are almost co-planar . The hydroxyl group is in the trans position to the pyrido pyrimidin heterocyclic moiety .Chemical Reactions Analysis

The alkylation of 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one takes place at the oxygen atom, but electrophilic substitution takes place mainly at position 8 of the molecule (the ortho position relative to the hydroxy group) .科学的研究の応用

9-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one: A Comprehensive Analysis of Scientific Research Applications:

Chemotherapeutic Research

This compound has garnered interest due to its potential as a chemotherapeutic agent. Monastrol, a derivative of this compound, acts as an inhibitor of mitotic kinesin, which is crucial in cancer therapy .

Pharmaceutical Synthesis

The compound serves as a precursor in synthesizing various pharmaceutical derivatives. For instance, it is used in preparing aseptic crystalline compounds with potential medicinal properties .

Organic Synthesis

In organic chemistry, this compound is utilized for chalcogenation reactions to synthesize sulfur and selenium derivatives, which are valuable in various chemical industries .

Alkylation Studies

Research has shown that alkylation of this compound predominantly occurs at the oxygen atom, providing insights into its reactivity and potential for creating new molecules .

Pharmacological Properties

Patents suggest that derivatives of this compound have been explored for their pharmacological properties, including their use in treating neurological disorders .

作用機序

While the specific mechanism of action for 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one is not explicitly mentioned in the search results, it’s worth noting that its derivatives have been found to exhibit various biological activities. For instance, some derivatives have shown anti-inflammatory activity .

将来の方向性

The future directions for 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one could involve further exploration of its bioactive properties and potential applications in various fields such as pharmaceuticals, agrochemicals, and material science . Additionally, the development of more efficient synthesis methods could also be a focus of future research .

特性

IUPAC Name |

9-hydroxypyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-6-2-1-5-10-7(12)3-4-9-8(6)10/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTKXTVQYIICBMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=O)C=CN=C2C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60473695 | |

| Record name | 9-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one | |

CAS RN |

123458-49-1 | |

| Record name | 9-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one a promising scaffold for drug development?

A1: Research indicates that 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one derivatives show promise as inhibitors of botulinum neurotoxin A light chain (BoNT/A LC), a metalloprotease. [] This neurotoxin is incredibly potent and poses a significant health threat. The identified scaffold offers opportunities for developing inhibitors with enhanced efficacy and specificity against BoNT/A LC. []

Q2: How do 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one derivatives interact with BoNT/A LC?

A2: While initial studies focused on metal chelation as the primary mechanism of action, researchers are exploring a "catch and anchor" strategy. [] This approach involves designing bifunctional 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one derivatives that not only chelate the metal ion within the enzyme's active site but also form a covalent bond with the enzyme. This covalent interaction could lead to more potent and long-lasting inhibition of BoNT/A LC. [, ]

Q3: What is known about the structure-activity relationship (SAR) of 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one derivatives as BoNT/A LC inhibitors?

A3: Researchers have synthesized and tested a series of 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one derivatives, exploring various substitutions on the core structure. [, ] These studies have revealed key structural features crucial for enhancing inhibitory activity against BoNT/A LC. This knowledge guides further optimization efforts to improve potency and selectivity.

Q4: Has the covalent modification of BoNT/A LC by 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one derivatives been confirmed?

A4: Yes, studies have employed various methods to validate the covalent modification of BoNT/A LC by specifically designed 9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one derivatives. These methods include FRET (Förster resonance energy transfer) assays, mass spectrometry analysis, and exhaustive enzyme dialysis. [] These findings strongly support the proposed "catch and anchor" mechanism of inhibition.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

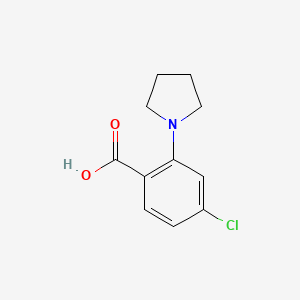

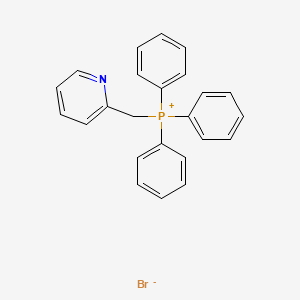

![1,1-Bis[(prop-2-en-1-yl)oxy]cyclohexane](/img/structure/B1600415.png)

![(1R,5S)-3-Oxabicyclo[3.3.0]oct-6-en-2-one](/img/structure/B1600416.png)

![(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]maleic anhydride](/img/structure/B1600426.png)